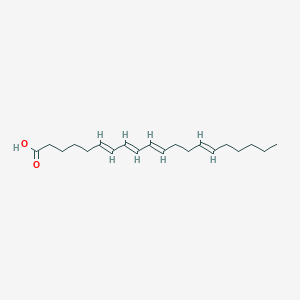

Icosa-6,8,10,14-tetraenoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(6E,8E,10E,14E)-icosa-6,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,10-15H,2-5,8-9,16-19H2,1H3,(H,21,22)/b7-6+,11-10+,13-12+,15-14+ |

InChI Key |

RUDAIQLQFUMSCE-ZNOUABTCSA-N |

Isomeric SMILES |

CCCCC/C=C/CC/C=C/C=C/C=C/CCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCCC=CC=CC=CCCCCC(=O)O |

Origin of Product |

United States |

Nomenclature and Stereochemical Considerations of Icosa 6,8,10,14 Tetraenoic Acid and Its Metabolites

Systematic IUPAC Naming Conventions and Common Aliases

The nomenclature of icosa-6,8,10,14-tetraenoic acid is governed by the systematic rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for this compound, which precisely describes its chemical structure, is (6E,8E,10E,14E)-icosa-6,8,10,14-tetraenoic acid. nih.gov This name indicates a twenty-carbon ("icosa") chain with four ("tetraenoic") double bonds located at the 6th, 8th, 10th, and 14th carbon positions. The "(E)" designation specifies the trans configuration of the substituents around each of these double bonds.

In scientific literature and databases, this compound is also known by several common aliases. These synonyms are often used for brevity and convenience. They include:

6,8,10,14-Icosatetraenoic acid nih.gov

6,8,10,14-Eicosatetraenoic acid nih.gov

Ethis compound nih.gov

It is important to note that while these aliases are common, the full IUPAC name provides the most complete and unambiguous description of the molecule's structure.

Geometric Isomerism and Double Bond Configuration (e.g., Z/E Isomers)

The IUPAC name (6E,8E,10E,14E)-icosa-6,8,10,14-tetraenoic acid explicitly denotes that all four double bonds are in the trans configuration. nih.gov However, other geometric isomers exist, such as those found in the biosynthesis of leukotrienes. For instance, leukotriene B4, a potent inflammatory mediator derived from arachidonic acid, has a specific double bond geometry of (6Z,8E,10E,14Z). wikipedia.org This highlights the importance of specifying the Z/E configuration when discussing these compounds. The change from a cis to a trans configuration, or vice versa, at any of the double bond positions results in a different geometric isomer with potentially distinct physical, chemical, and biological properties. For example, a change in the configuration at the 6th position of leukotriene B4 from cis to trans has been shown to dramatically reduce its chemotactic activity. nih.gov

Chiral Centers and Enantiomeric Forms of Related Metabolites (e.g., in Leukotriene B4 biosynthesis)

The enzymatic conversion of polyunsaturated fatty acids often introduces chiral centers into the resulting metabolites. A chiral center is a carbon atom that is attached to four different substituent groups, leading to the existence of non-superimposable mirror images called enantiomers. youtube.com

A prime example of this is the biosynthesis of leukotriene B4 (LTB4). LTB4, with the full IUPAC name (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxythis compound, possesses two chiral centers at the 5th and 12th carbon positions. wikipedia.org The "S" and "R" designations in the name refer to the specific spatial arrangement of the hydroxyl groups at these chiral centers, as defined by the Cahn-Ingold-Prelog priority rules.

The stereochemistry of these hydroxyl groups is critical for the biological function of LTB4. The naturally occurring and most biologically active form is the (5S, 12R)-enantiomer. nih.gov Other stereoisomers, such as the (5S, 12S)-dihydroxy (12-epi-6-trans LTB4) and the (5S, 12R)-dihydroxy-6,8,10-trans-14-cis eicosatetraenoic acid (6-trans LTB4), have been synthesized and studied. nih.gov Research indicates a high degree of stereospecificity for the LTB4 receptor, with alterations in the stereochemistry at the chiral centers or the geometry of the double bonds significantly impacting the molecule's ability to elicit a biological response. nih.gov For instance, the 12-epi-6-trans LTB4 isomer shows significantly less chemotactic activity compared to the native LTB4. nih.gov

Structural Relationship to Parent Polyunsaturated Fatty Acids (e.g., Arachidonic Acid)

This compound and its biologically active metabolites are structurally and biosynthetically related to parent polyunsaturated fatty acids (PUFAs). The most notable of these is arachidonic acid (AA), an omega-6 fatty acid with the IUPAC name (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid. wikipedia.org

Arachidonic acid, a 20-carbon fatty acid with four cis double bonds, is a key precursor in the biosynthesis of a wide array of signaling molecules known as eicosanoids, which include leukotrienes, prostaglandins (B1171923), and thromboxanes. wikipedia.orgnih.gov The conversion of arachidonic acid into these various metabolites is catalyzed by a series of enzymes, primarily cyclooxygenases (COX) and lipoxygenases (LOX).

The biosynthesis of leukotriene B4, for example, is initiated by the action of 5-lipoxygenase (5-LOX) on arachidonic acid. nih.gov This enzymatic reaction introduces a hydroperoxy group at the 5th carbon and rearranges the double bonds to form an unstable intermediate, leukotriene A4 (LTA4). LTA4 is then further metabolized by leukotriene A4 hydrolase (LTA4H) to yield leukotriene B4. wikipedia.orgnih.gov This biosynthetic pathway demonstrates the direct structural lineage from the parent fatty acid, arachidonic acid, to the dihydroxy-eicosatetraenoic acid derivative, LTB4. The initial positions of the double bonds in arachidonic acid are crucial for the specific enzymatic reactions that lead to the formation of the conjugated triene system and the introduction of hydroxyl groups characteristic of LTB4.

The structural similarities and differences between this compound, its metabolites, and the parent arachidonic acid are fundamental to understanding their roles in biological systems.

Biosynthesis and Enzymatic Transformations of Icosa 6,8,10,14 Tetraenoic Acid and Its Derivatives

Precursor Lipid Substrates and Their Mobilization

The biosynthesis of eicosanoids, a family of signaling molecules that includes icosa-6,8,10,14-tetraenoic acid derivatives, is fundamentally dependent on the availability of a key precursor: arachidonic acid (AA). semanticscholar.orgwikipedia.org Normally esterified in the sn-2 position of membrane phospholipids (B1166683), arachidonic acid is not freely available within the cell. nih.govnih.gov Its release is a critical and tightly regulated step, primarily initiated by the activation of phospholipase A2 (PLA2) in response to various cellular stimuli. nih.govyoutube.comyoutube.com

Hormones, such as bradykinin (B550075) and angiotensin II, and other inflammatory mediators can trigger this mobilization. poliklinika-harni.hr There are two main types of PLA2 involved: the cytosolic, high molecular weight PLA2 (cPLA2) and the secretory, low molecular weight PLA2 (sPLA2). wikipedia.orgpoliklinika-harni.hr cPLA2 is responsible for the immediate release of arachidonic acid following a stimulus, while sPLA2 contributes to a more delayed, "late-phase" release. poliklinika-harni.hr The liberation of arachidonic acid from the cell membrane makes it accessible to the various enzymatic pathways that will convert it into a spectrum of bioactive eicosanoids. semanticscholar.orgyoutube.com

Involvement of Specific Lipoxygenases (LOXs) in Oxygenation Steps

Once mobilized, arachidonic acid can be metabolized by several enzymatic pathways, with the lipoxygenase (LOX) pathways playing a central role in the formation of many potent inflammatory mediators. wikipedia.org Specific lipoxygenases, including 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX), catalyze the insertion of molecular oxygen into arachidonic acid at different positions, leading to the formation of a variety of hydroperoxy derivatives. wikipedia.orgnih.govnih.gov

The expression and activity of these LOX enzymes can be cell-type specific, leading to the production of different eicosanoid profiles in various tissues. nih.govnih.gov For instance, 5-LOX is predominantly found in leukocytes such as neutrophils, eosinophils, monocytes, and mast cells. nih.govwikipedia.org

Generation of Hydroperoxy- and Hydroxy-eicosatetraenoic Acids

The initial step in the LOX pathway is the conversion of arachidonic acid into a hydroperoxyeicosatetraenoic acid (HPETE). wikipedia.orgnih.gov This is followed by the reduction of the hydroperoxy group to a hydroxyl group, yielding a hydroxyeicosatetraenoic acid (HETE). wikipedia.org

5-Lipoxygenase (5-LOX) catalyzes the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then converted to 5-hydroxyeicosatetraenoic acid (5-HETE). wikipedia.orgnih.gov

12-Lipoxygenase (12-LOX) acts on arachidonic acid to produce 12-hydroperoxyeicosatetraenoic acid (12-HPETE), the precursor to 12-HETE. wikipedia.orgnih.govnih.gov

15-Lipoxygenase (15-LOX) is responsible for the synthesis of 15-hydroperoxyeicosatetraenoic acid (15-HPETE) and its subsequent reduction to 15-HETE. wikipedia.org

These HETE and HPETE molecules are not only intermediates but also possess biological activity themselves, with studies showing they can induce sister chromatid exchanges in cultured mammalian cells. nih.gov

Formation of Epoxide Intermediates

A crucial subsequent step in the 5-LOX pathway is the enzymatic conversion of 5-HPETE into an unstable epoxide intermediate known as leukotriene A4 (LTA4). nih.govnih.govnih.gov This reaction is also catalyzed by the 5-LOX enzyme itself. nih.gov LTA4 is a key branching point in the biosynthesis of leukotrienes, serving as the substrate for the generation of various downstream bioactive molecules. nih.govnih.gov Similarly, 12-LOX can lead to the formation of 11,12-leukotriene A4. nih.gov

Enzymatic Hydration and Further Conversions to Di- and Trihydroxy Metabolites

The epoxide intermediate, leukotriene A4, can be further metabolized through two primary enzymatic routes.

One major pathway involves the enzymatic hydration of LTA4 by the enzyme leukotriene A4 hydrolase. nih.govwikipedia.org This reaction adds a water molecule across the epoxide, leading to the formation of leukotriene B4 (LTB4), a dihydroxy metabolite. nih.govwikipedia.org LTB4 is a potent chemoattractant for neutrophils and is heavily involved in inflammatory responses. wikipedia.org

Alternatively, LTA4 can be conjugated with glutathione (B108866) by the enzyme leukotriene C4 synthase to form leukotriene C4 (LTC4). nih.govwikipedia.org LTC4 is subsequently metabolized to leukotriene D4 (LTD4) and leukotriene E4 (LTE4), collectively known as the cysteinyl leukotrienes. researchgate.net

Cellular Compartmentation of Biosynthetic Enzymes

The biosynthesis of eicosanoids is a highly organized process, with the enzymes involved often localized to specific subcellular compartments. nih.gov Upon cellular activation, key enzymes like cytosolic phospholipase A2 (cPLA2) and 5-lipoxygenase (5-LOX) translocate to the nuclear membrane. nih.govnih.gov This co-localization is crucial for efficient substrate channeling, bringing the enzymes into close proximity with the released arachidonic acid and facilitating the subsequent enzymatic steps. poliklinika-harni.hrnih.gov The 5-lipoxygenase-activating protein (FLAP), a nuclear membrane protein, plays a critical role in presenting arachidonic acid to 5-LOX. nih.gov This compartmentalization ensures a controlled and directed synthesis of specific eicosanoids. nih.gov

Regulatory Mechanisms of Biosynthetic Enzymes

The activity of the enzymes involved in eicosanoid biosynthesis is tightly regulated to prevent inappropriate or excessive production of these potent mediators. semanticscholar.org A primary regulatory point is the mobilization of arachidonic acid, which is dependent on the activation of PLA2 by various stimuli. poliklinika-harni.hr

The activity of 5-lipoxygenase is also subject to complex regulation. nih.gov An increase in intracellular calcium levels is a key trigger for the translocation of 5-LOX to the nuclear membrane, a prerequisite for its activity. poliklinika-harni.hrnih.gov Phosphorylation of 5-LOX by various kinases can also modulate its activity. wikipedia.org Furthermore, the availability of co-factors and the expression levels of the biosynthetic enzymes, which can be induced during inflammation, provide additional layers of control. nih.gov

| Enzyme | Function | Activators |

| Phospholipase A2 (PLA2) | Releases arachidonic acid from membrane phospholipids. nih.govyoutube.com | Hormones, inflammatory mediators, increased intracellular Ca2+. poliklinika-harni.hr |

| 5-Lipoxygenase (5-LOX) | Converts arachidonic acid to 5-HPETE and LTA4. nih.gov | Increased intracellular Ca2+, phosphorylation. nih.govwikipedia.org |

| 12-Lipoxygenase (12-LOX) | Converts arachidonic acid to 12-HPETE. wikipedia.orgnih.gov | Growth factors, inflammatory cytokines. nih.gov |

| 15-Lipoxygenase (15-LOX) | Converts arachidonic acid to 15-HPETE. wikipedia.org | |

| Leukotriene A4 Hydrolase | Converts LTA4 to LTB4. nih.govwikipedia.org | |

| Leukotriene C4 Synthase | Converts LTA4 to LTC4. nih.govwikipedia.org |

Transcriptional and Post-translational Control

The production and transformation of polyunsaturated fatty acids (PUFAs) like this compound are tightly regulated at the level of gene expression and through modifications of the enzymes involved.

Transcriptional Regulation:

The expression of genes encoding enzymes in lipid metabolism is controlled by a complex network of transcription factors. nih.govoup.comoup.comelsevierpure.com These proteins bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription. Key transcription factors that mediate the effects of PUFAs on gene expression include:

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are activated by fatty acids and their derivatives. nih.govnih.gov Upon activation, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) on DNA to upregulate genes involved in fatty acid uptake and catabolism. nih.gov

Sterol Regulatory Element-Binding Proteins (SREBPs): This family of transcription factors, particularly SREBP-1c, plays a central role in lipogenesis. nih.govnih.gov PUFAs have been shown to suppress the maturation and activity of SREBP-1c, leading to a decrease in the expression of genes required for fatty acid synthesis. oup.com

Liver X Receptors (LXRs): LXRs are important regulators of cholesterol and fatty acid metabolism. nih.govoup.com PUFAs can inhibit the activity of LXRs, thereby reducing the expression of genes involved in fatty acid synthesis. oup.com

Hepatocyte Nuclear Factor-4α (HNF-4α): This transcription factor is involved in the expression of numerous genes related to lipid metabolism. nih.govoup.com Fatty acyl-CoAs, the activated form of fatty acids, can inhibit the DNA binding activity of HNF-4α, leading to the repression of target genes. oup.com

The interplay of these transcription factors allows cells to adapt their lipid metabolism in response to changes in the cellular concentration of PUFAs and their derivatives.

Post-translational Modifications (PTMs):

Following their synthesis, enzymes involved in this compound metabolism can undergo various post-translational modifications (PTMs) that alter their activity, stability, or subcellular localization. nih.govnih.govwikipedia.orgthermofisher.comnews-medical.net These modifications provide a rapid and dynamic mechanism for regulating metabolic pathways. Common PTMs include:

Phosphorylation: The addition of a phosphate (B84403) group by kinases can activate or inhibit enzyme activity. news-medical.net For instance, the phosphorylation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, by AMP-activated protein kinase (AMPK) inhibits its activity. nih.gov

Acetylation: The addition of an acetyl group to lysine (B10760008) residues can modulate enzyme function. nih.govnih.gov

Ubiquitination: The attachment of ubiquitin can target an enzyme for degradation, thereby reducing its cellular levels. nih.gov

Glycosylation: The addition of sugar moieties can affect protein folding, stability, and activity. thermofisher.comnews-medical.net

These modifications are often reversible, allowing for fine-tuned control over the enzymatic machinery responsible for the metabolism of this compound.

Allosteric Modulation and Cofactor Requirements

In addition to transcriptional and post-translational controls, the activity of enzymes in the this compound metabolic pathway is subject to immediate regulation by allosteric modulators and the availability of essential cofactors.

Allosteric Modulation:

Allosteric regulation involves the binding of a molecule to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. numberanalytics.com This allows for rapid feedback control of metabolic pathways.

Long-chain fatty acyl-CoA esters, the activated forms of fatty acids, can act as allosteric regulators. nih.govresearchgate.netacu.edu.au For example, they can allosterically inhibit acetyl-CoA carboxylase (ACC), the enzyme responsible for the first committed step in fatty acid synthesis. nih.govresearchgate.netacu.edu.au This represents a direct feedback mechanism where the product of the pathway inhibits its own synthesis. Furthermore, long-chain fatty acyl-CoA esters can allosterically activate AMP-activated protein kinase (AMPK), which in turn phosphorylates and inactivates ACC, further promoting the switch from fatty acid synthesis to oxidation. nih.govresearchgate.netacu.edu.au

Lipoxygenases (LOXs), key enzymes in the transformation of PUFAs, are also subject to allosteric regulation. mdpi.com Fatty acids and their derivatives can bind to a regulatory domain on the enzyme, modulating its substrate specificity and catalytic rate. mdpi.com

Cofactor Requirements (e.g., Ca2+ for LOXs):

Many enzymes require non-protein chemical compounds, or cofactors, to carry out their catalytic function. For lipoxygenases (LOXs), which are central to the enzymatic transformation of this compound, calcium ions (Ca2+) are a critical cofactor. nih.gov

Table of Research Findings on Regulatory Mechanisms

| Regulatory Mechanism | Key Molecules/Factors | Effect on Metabolism of PUFAs (including by extension, this compound) |

| Transcriptional Control | PPARs, SREBP-1c, LXRs, HNF-4α | Regulation of gene expression for enzymes involved in fatty acid synthesis and degradation. nih.govoup.comoup.comnih.gov |

| Post-translational Modification | Phosphorylation, Acetylation, Ubiquitination | Dynamic modulation of enzyme activity, stability, and localization. nih.govnih.govwikipedia.orgthermofisher.comnews-medical.net |

| Allosteric Modulation | Long-chain fatty acyl-CoA esters | Feedback inhibition of fatty acid synthesis and activation of fatty acid oxidation pathways. nih.govresearchgate.netacu.edu.au |

| Cofactor Requirement | Calcium (Ca2+) for Lipoxygenases (LOXs) | Potentiation of LOX activity, leading to enhanced oxidation of PUFAs. nih.gov |

Catabolism and Degradation Pathways of Icosa 6,8,10,14 Tetraenoic Acid Metabolites

Omega-Oxidation Pathway and Associated Enzymes (e.g., Cytochrome P450 enzymes)

Omega-oxidation (ω-oxidation) serves as an alternative catabolic route to the more common beta-oxidation, particularly for medium-chain fatty acids or when beta-oxidation is impaired. wikipedia.orgmicrobenotes.com This pathway occurs in the smooth endoplasmic reticulum of the liver and kidneys and involves the oxidation of the terminal methyl carbon (the ω-carbon), which is the carbon atom furthest from the carboxyl group. microbenotes.combyjus.com

The initial and rate-limiting step of ω-oxidation is catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes. byjus.com Specifically, CYP enzymes from the CYP4A and CYP4F subfamilies act as ω-hydroxylases, metabolizing polyunsaturated fatty acids like arachidonic acid (all-cis-5,8,11,14-eicosatetraenoic acid) into hydroxylated metabolites. wikipedia.orgfrontiersin.org These enzymes introduce a hydroxyl group onto the ω-carbon. wikipedia.orgbyjus.com For a 20-carbon acid like icosa-6,8,10,14-tetraenoic acid, this would result in the formation of 20-hydroxy-icosa-6,8,10,14-tetraenoic acid. The well-studied arachidonic acid is metabolized by these enzymes to form 20-Hydroxyeicosatetraenoic acid (20-HETE). wikipedia.orgnih.gov

Following the initial hydroxylation, the resulting ω-hydroxy fatty acid undergoes further oxidation. A cytosolic alcohol dehydrogenase oxidizes the newly formed hydroxyl group to an aldehyde. Subsequently, an aldehyde dehydrogenase catalyzes the oxidation of the aldehyde group to a carboxylic acid. wikipedia.orgbyjus.com This three-step process converts the fatty acid into a dicarboxylic acid, which can then undergo further degradation. wikipedia.org

| Enzyme Family/Enzyme | Function in Omega-Oxidation | Location | Cofactors/Requirements |

|---|---|---|---|

| Cytochrome P450 (e.g., CYP4A, CYP4F) | Catalyzes the initial hydroxylation of the omega (ω) carbon. | Endoplasmic Reticulum | NADPH, O₂ |

| Alcohol Dehydrogenase | Oxidizes the ω-hydroxyl group to an aldehyde. | Cytosol | NAD⁺ |

| Aldehyde Dehydrogenase | Oxidizes the ω-aldehyde group to a carboxylic acid, forming a dicarboxylic acid. | Cytosol | NAD⁺ |

Beta-Oxidation and Alpha-Oxidation (General fatty acid metabolism)

Beta-Oxidation

Beta-oxidation (β-oxidation) is the principal catabolic pathway for fatty acids, systematically breaking them down to generate acetyl-CoA, FADH₂, and NADH for energy production. assaygenie.com The process occurs primarily within the mitochondria and, for very long-chain fatty acids, also in peroxisomes. nih.gov The pathway involves a cycle of four enzymatic reactions that shorten the fatty acid chain by two carbons during each cycle. assaygenie.com

For polyunsaturated fatty acids like this compound, the standard enzymes of β-oxidation are accompanied by auxiliary enzymes required to handle the "non-standard" positions of the double bonds. While standard β-oxidation proceeds on saturated fatty acids, the double bonds in unsaturated fatty acids require isomerases or reductases to reconfigure them for the hydratase and dehydrogenase enzymes of the pathway. youtube.com Studies on conjugated linoleic acid (CLA), an 18-carbon fatty acid with conjugated double bonds, confirm that these types of fatty acids are readily metabolized through β-oxidation, sometimes even more so than their non-conjugated counterparts. nih.govnih.gov The degradation of CLA in the yeast Yarrowia lipolytica via β-oxidation has also been documented. acs.org This suggests that this compound is also a substrate for peroxisomal and/or mitochondrial β-oxidation, which would shorten its carbon chain, likely producing conjugated metabolites with fewer carbons. nih.gov

Alpha-Oxidation

Alpha-oxidation (α-oxidation) is a more specialized pathway that involves the removal of a single carbon atom from the carboxyl end of a fatty acid. byjus.com This process is primarily used for the metabolism of branched-chain fatty acids, such as phytanic acid, which cannot initially undergo β-oxidation due to a methyl group on the β-carbon. byjus.com Given the structure of this compound, α-oxidation is not considered a primary catabolic pathway for its degradation.

| Enzyme | Function in Beta-Oxidation | Location |

|---|---|---|

| Acyl-CoA Dehydrogenase | Introduces a double bond between the α- and β-carbons. | Mitochondria/Peroxisomes |

| Enoyl-CoA Hydratase | Adds a water molecule across the double bond. | Mitochondria/Peroxisomes |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group at the β-carbon. | Mitochondria/Peroxisomes |

| β-Ketothiolase | Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. | Mitochondria/Peroxisomes |

| Enoyl-CoA Isomerase / Dienoyl-CoA Reductase | Auxiliary enzymes that reposition or reduce double bonds in unsaturated fatty acids. | Mitochondria/Peroxisomes |

Further Enzymatic Transformations of Carboxy- and Hydroxy-Metabolites

The initial oxidation of this compound by pathways like ω-oxidation or other oxygenases (e.g., lipoxygenases) generates hydroxylated metabolites (hydroxy-icosatetraenoic acids or HETEs). frontiersin.orgwikipedia.org These metabolites are not inert end-products but are often substrates for further enzymatic conversion.

Hydroxy fatty acids can be further oxidized. nih.gov For example, the ω-hydroxy fatty acid produced during ω-oxidation is sequentially oxidized to an aldehyde and then a dicarboxylic acid. wikipedia.orgbyjus.com Similarly, hydroxyl groups introduced at other positions on the fatty acid chain can be targeted by dehydrogenases, converting them into keto groups to form keto-eicosatetraenoic acids (Keto-ETEs). For instance, the arachidonic acid metabolite 5-HETE can be metabolized to its more potent keto form, 5-oxo-ETE. wikipedia.org These transformations alter the biological activity of the molecules and can also be a prelude to their final conjugation and excretion.

| Enzyme Class | Transformation Reaction | Substrate Example | Product Example |

|---|---|---|---|

| Dehydrogenases | Oxidation of a hydroxyl group to a ketone. | Hydroxy-eicosatetraenoic acid (HETE) | Keto-eicosatetraenoic acid (Keto-ETE) |

| Dehydrogenases | Oxidation of a hydroxyl group to an aldehyde, then to a carboxylic acid. | ω-hydroxy fatty acid | Dicarboxylic acid |

| Epoxide Hydrolase | Hydrolysis of an epoxide to a diol. | Epoxyeicosatrienoic acid (EET) | Dihydroxyeicosatrienoic acid (DHET) |

Conjugation Reactions for Excretion (e.g., Glucuronidation)

To facilitate the elimination of lipophilic compounds and their metabolites from the body, they undergo Phase II conjugation reactions. wikipedia.org These reactions attach small, polar endogenous molecules to the metabolite, significantly increasing its water solubility for excretion in urine or bile. wikipedia.orgtaylorandfrancis.com The most common of these reactions is glucuronidation. taylorandfrancis.com

Glucuronidation involves the transfer of glucuronic acid from the activated donor molecule, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the substrate. wikipedia.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are located primarily in the liver's endoplasmic reticulum. wikipedia.orgtaylorandfrancis.com Fatty acids and their derivatives are known substrates for this pathway. wikipedia.org

Research has demonstrated that hydroxylated metabolites of arachidonic acid, such as various HETEs, are efficiently conjugated by several human UGT enzymes, including members of the UGT1A and UGT2B families. nih.govresearchgate.net The hydroxyl group is the primary site for glucuronidation. nih.gov Specifically, 20-HETE, the product of ω-oxidation, has been shown to be excreted in human urine predominantly as a glucuronide conjugate. nih.gov This indicates that after this compound is hydroxylated, these hydroxy-metabolites are likely targeted by UGT enzymes, converting them into much more water-soluble glucuronides, thereby preparing them for efficient renal or biliary clearance.

| Reaction | Enzyme Family | Function | Common Substrates | Result |

|---|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) e.g., UGT1A, UGT2B | Transfers glucuronic acid to a substrate. | Hydroxylated fatty acids (HETEs), drugs, bilirubin | Forms a highly water-soluble glucuronide conjugate for excretion. |

Molecular and Cellular Biological Roles of Icosa 6,8,10,14 Tetraenoic Acid Derivatives

Role as Precursors for Specialized Pro-resolving Mediators (SPMs)

The resolution of inflammation is an active biochemical process orchestrated by a superfamily of lipid mediators known as Specialized Pro-resolving Mediators (SPMs). nih.gov Icosatetraenoic acids are key precursors for several families of SPMs. The biosynthesis of these mediators is initiated during the late phase of an acute inflammatory response. nih.gov

SPMs, which include lipoxins, resolvins, protectins, and maresins, are synthesized from polyunsaturated fatty acids like arachidonic acid (an isomer of icosa-6,8,10,14-tetraenoic acid) through the action of enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX). nih.govfrontiersin.orgmdpi.com For instance, lipoxins, including Lipoxin A4 and Lipoxin B4, are generated from arachidonic acid via the 15-lipoxygenase pathway. nih.gov These molecules play a crucial role in halting neutrophil infiltration, stimulating the clearance of apoptotic cells by macrophages (efferocytosis), and promoting tissue regeneration, thereby facilitating the return to homeostasis. nih.govtaylorandfrancis.com

The generation of SPMs is a tightly regulated process that counterbalances the pro-inflammatory signals often initiated by other eicosanoids like leukotrienes and prostaglandins (B1171923). mdpi.com This balance is critical for preventing chronic inflammation and associated tissue damage.

Interactions with Intracellular Signaling Pathways

Derivatives of icosatetraenoic acid exert their biological effects by interacting with specific cellular receptors and modulating various intracellular signaling cascades. These interactions are fundamental to their ability to regulate complex processes such as cell migration, proliferation, and inflammation.

Many eicosanoids signal through G protein-coupled receptors (GPCRs), the largest family of cell surface receptors. mdpi.com A prominent example is the action of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE), a potent chemoattractant for various immune cells, including eosinophils, neutrophils, and monocytes. nih.govnih.gov 5-oxo-ETE is a metabolite of arachidonic acid, formed via the 5-lipoxygenase (ALOX5) pathway and subsequent oxidation of 5-HETE. nih.govnih.govnih.gov

The biological actions of 5-oxo-ETE are mediated by its specific GPCR, the oxoeicosanoid receptor 1 (OXER1). nih.govresearchgate.net Binding of 5-oxo-ETE to OXER1 on inflammatory cells triggers a cascade of intracellular events. nih.gov This activation is coupled to pertussis toxin-sensitive Gαi/o proteins. nih.govresearchgate.net The downstream signaling includes:

Inhibition of cAMP Production: Activation of OXER1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.govacs.org

Calcium Mobilization: A rapid increase in cytosolic calcium concentrations is a hallmark of OXER1 activation. nih.govresearchgate.net

Actin Polymerization: The signaling cascade induces rearrangements in the actin cytoskeleton, which is essential for cell migration and chemotaxis. nih.govnih.gov

These events collectively orchestrate the potent chemoattractant effects of 5-oxo-ETE, guiding immune cells to sites of inflammation. nih.govnih.gov

Beyond cell surface receptors, certain icosatetraenoic acid derivatives can enter the cell and interact with nuclear receptors, which are transcription factors that regulate gene expression. nih.govnih.govwikipedia.org Peroxisome proliferator-activated receptor-alpha (PPAR-α) is a key nuclear receptor involved in lipid metabolism and inflammation control. nih.govnih.govsonar.ch

Leukotriene B4 (LTB4), a potent inflammatory mediator and chemoattractant, has been identified as a physiologically relevant endogenous agonist for PPAR-α. nih.govsonar.chnih.gov The precursors to LTB4, such as 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and leukotriene A4 (LTA4), can also activate PPAR-α, although their primary effect is mediated through their conversion to LTB4. nih.govnih.gov

The activation of PPAR-α by intracellularly generated LTB4 creates a negative feedback loop. nih.govnih.gov PPAR-α activation stimulates the expression of genes involved in the degradation of fatty acids, including LTB4 itself. nih.govmdpi.com This leads to a reduction in LTB4 secretion, thereby helping to control the inflammatory response. nih.gov This dual role of LTB4—acting as a pro-inflammatory agent via its cell-surface GPCRs and as a substrate for its own resolution via the nuclear receptor PPAR-α—demonstrates a sophisticated mechanism for regulating inflammation. nih.gov

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that play a central role in transducing extracellular stimuli into cellular responses, including proliferation, differentiation, and stress responses. nih.govbiorxiv.org The main MAPK pathways include extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). nih.gov

Derivatives of icosatetraenoic acids can modulate the activity of these pathways. For instance, LTB4 has been shown to activate MAPKs as part of its pro-inflammatory signaling. mdpi.com In contrast, omega-3 polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are precursors to different classes of SPMs, can diminish the activation of p38 and JNK kinases stimulated by inflammatory agents like TNF-alpha in endothelial cells. nih.gov

The activation of OXER1 by 5-oxo-ETE can also lead to the activation of protein kinase C (PKC), another important family of signaling proteins. researchgate.net These interactions with protein kinase cascades are crucial for mediating the downstream cellular effects of icosatetraenoic acid derivatives, translating receptor activation into functional responses like gene expression changes and cell movement.

Table 1: Signaling Pathways Activated by Icosatetraenoic Acid Derivatives

| Derivative | Receptor | Primary Signaling Pathway | Key Downstream Effects |

| 5-oxo-ETE | OXER1 (GPCR) | Gαi/o protein coupling | Inhibition of cAMP, Calcium mobilization, Actin polymerization, PKC activation |

| LTB4 Precursors | PPAR-α (Nuclear Receptor) | Direct ligand binding | Increased expression of fatty acid degradation enzymes |

| LTB4 | BLT1/BLT2 (GPCRs) | MAPK activation | Pro-inflammatory gene expression, Chemotaxis |

Modulation of Gene Expression and Transcription Factor Activity (e.g., NF-κB, SREBP-1c)

By influencing intracellular signaling cascades, derivatives of icosatetraenoic acid can ultimately modulate the activity of transcription factors, leading to changes in the expression of specific genes.

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. mdpi.comnih.gov Pro-inflammatory eicosanoids like LTB4 can promote the activation of NF-κB, thereby amplifying the inflammatory response. mdpi.com

Conversely, the activation of PPAR-α by LTB4 and its precursors serves as an anti-inflammatory feedback mechanism. sonar.chnih.gov PPAR-α can interfere with the activity of pro-inflammatory transcription factors, including NF-κB, a process known as transrepression. This adds another layer to its role in controlling inflammation.

Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that regulate the synthesis of lipids, including fatty acids and cholesterol. scienceopen.comnih.gov SREBP-1c preferentially controls genes involved in fatty acid synthesis. scienceopen.com Polyunsaturated fatty acids are known to be significant modulators of SREBP-1c activity. scienceopen.com They can suppress the processing of SREBP-1c to its active form, thereby reducing the expression of lipogenic genes. This regulation is crucial for maintaining lipid homeostasis. There is also evidence of crosstalk, where SREBP-1c can amplify NF-κB inflammatory signaling, suggesting a complex interplay between lipid metabolism and inflammation. scienceopen.com

Cellular Homeostasis and Functional Modulation (mechanistic focus)

The derivatives of icosatetraenoic acid are central to maintaining cellular homeostasis, particularly in the context of inflammation and immune responses. Their functional modulation occurs through a tightly controlled balance of pro-inflammatory and pro-resolving signals.

The mechanistic basis for this modulation lies in the diverse array of molecules produced from a common precursor. For example, arachidonic acid can be metabolized via the 5-lipoxygenase pathway to produce pro-inflammatory leukotrienes or can be converted into pro-resolving lipoxins. nih.govmdpi.com This metabolic switch is a key control point in the progression from active inflammation to resolution.

At a cellular level, these derivatives modulate function through several key mechanisms:

Receptor-Mediated Signaling: As detailed, activation of specific GPCRs (like OXER1) and nuclear receptors (like PPAR-α) initiates distinct signaling cascades that dictate cellular responses such as chemotaxis, phagocytosis, and cytokine production. nih.govnih.govsonar.ch

Feedback Regulation: The system incorporates elegant feedback loops. The production of LTB4, a pro-inflammatory signal, also triggers its own catabolism through PPAR-α activation, ensuring the response is self-limiting. nih.govmdpi.com

Gene Expression Control: By modulating transcription factors like NF-κB and SREBP-1c, these lipid mediators can reprogram the cell's transcriptional landscape to either promote an inflammatory state or drive its resolution and return to a homeostatic state. mdpi.commdpi.com

In essence, the derivatives of icosatetraenoic acid act as a sophisticated signaling language that allows cells to mount a robust response to injury or infection, and critically, to actively terminate this response to prevent chronic disease and restore normal function.

Influence on Membrane Dynamics and Lipid Rafts

There is currently no available scientific data detailing the specific influence of this compound derivatives on membrane dynamics and the organization of lipid rafts.

Impact on Mitochondrial Function and Bioenergetics

Specific research on the impact of this compound derivatives on mitochondrial function and cellular bioenergetics has not been identified in the current scientific literature.

Regulation of Autophagy and Apoptosis (mechanistic pathways)

The mechanistic pathways by which this compound derivatives may regulate autophagy and apoptosis are currently unknown, as no specific studies on this topic are available.

Intercellular Communication via Lipid Mediators

While other polyunsaturated fatty acids are well-known to be precursors for potent lipid mediators involved in intercellular communication, there is a lack of information regarding the potential for this compound to be converted into such signaling molecules and its role in cell-to-cell communication.

Advanced Analytical Methodologies for Icosa 6,8,10,14 Tetraenoic Acid and Its Metabolites

Sample Preparation Techniques for Lipidomics and Metabolomics

Effective sample preparation is a critical first step to ensure the accurate and sensitive analysis of icosa-6,8,10,14-tetraenoic acid and its metabolites from complex biological samples. The primary goals are to efficiently extract lipids, remove interfering substances, and concentrate the analytes of interest.

Lipid Extraction Methods

The choice of lipid extraction method is crucial for the comprehensive recovery of this compound, which may exist in both free and esterified forms within cells and tissues.

Folch and Bligh & Dyer Methods: Traditional methods like the Folch and Bligh & Dyer techniques are widely used for lipid extraction. nih.gov These methods utilize a chloroform (B151607) and methanol (B129727) solvent system to effectively extract a broad range of lipids, including PUFAs. nih.gov For instance, the Folch method involves extracting the sample with a 2:1 chloroform:methanol mixture, followed by washing with water to separate the lipid-containing organic phase from water-soluble components. nih.gov

Advanced Extraction Techniques: Modern techniques offer greener and often faster alternatives to conventional solvent-based methods.

Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures to enhance extraction efficiency.

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to disrupt cell walls and improve solvent penetration, facilitating the release of lipids. nih.govnih.gov Studies on microalgae have shown that UAE can achieve high yields of PUFAs. nih.govnih.gov

Supercritical Fluid Extraction (SFE): SFE, often using supercritical carbon dioxide (SC-CO2), is another environmentally friendly method that can be highly selective for lipid extraction. researchgate.net

The selection of the extraction method can significantly influence the fatty acid profile obtained from a sample. researchgate.net Therefore, the chosen technique must be optimized and validated for the specific biological matrix and the target analytes.

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process often employed to improve the analytical characteristics of target compounds, particularly for gas chromatography (GC) analysis. For fatty acids like this compound, derivatization is essential to increase their volatility and thermal stability.

Esterification: The most common derivatization strategy for fatty acids is their conversion to fatty acid methyl esters (FAMEs). jppres.com This is typically achieved through acid-catalyzed or base-catalyzed transesterification or by direct esterification of free fatty acids. A common reagent for acid-catalyzed esterification is boron trifluoride (BF3) in methanol. jppres.com

Silylation: Another approach involves the silylation of the carboxylic acid group, which also increases volatility for GC analysis.

Derivatization for Enhanced Mass Spectrometry Detection: In some mass spectrometry applications, derivatization can be used to introduce a specific chemical tag that improves ionization efficiency or imparts a characteristic fragmentation pattern, thereby enhancing detection sensitivity and selectivity. nih.gov For example, sulfonyl chloride reagents can be used to label compounds with phenolic hydroxyl groups. nih.gov

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete conversion without causing degradation or isomerization of the double bonds in the polyunsaturated fatty acid chain.

Chromatographic Separation Techniques for Isomer Resolution

The presence of multiple double bonds in this compound gives rise to numerous geometric (cis/trans) and positional isomers. Distinguishing between these isomers is a significant analytical challenge that requires high-resolution chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like FAMEs.

Separation: The separation of FAMEs is typically performed on capillary columns coated with a polar stationary phase, such as cyanopropyl polysiloxane. The choice of the stationary phase is critical for resolving isomers. The retention time of a fatty acid ester on a GC column can provide information about its structure. nist.govnist.gov

Detection: The mass spectrometer provides structural information based on the fragmentation pattern of the analyte upon electron ionization. This allows for the identification of the fatty acid based on its mass spectrum. The NIST WebBook provides reference mass spectra and retention indices for various fatty acid esters, which can be used for compound identification. nist.govnist.gov

| Parameter | Typical Conditions for FAME Analysis by GC-MS |

| Column | Capillary, polar stationary phase (e.g., DB-1MS) nist.govnist.gov |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or Splitless |

| Temperature Program | Ramped temperature program to elute a wide range of fatty acids |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)

LC-MS has emerged as a versatile and powerful platform for lipidomics and metabolomics, offering several advantages over GC-MS, particularly for the analysis of intact lipids and less volatile metabolites.

Separation: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of fatty acids and their metabolites. The use of C18 or C30 columns with gradients of acetonitrile (B52724) and water, often with additives like formic acid, allows for the separation of a wide range of lipids. lipidmaps.orgmdpi.com For resolving isomers, specialized chromatographic techniques like silver ion chromatography (Ag+-LC) can be employed, which separates compounds based on the number and configuration of their double bonds. google.com

Detection:

Tandem Mass Spectrometry (MS/MS): This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. lipidmaps.orgnih.govnih.gov This is particularly useful for quantifying low-abundance metabolites in complex matrices.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or TOF analyzers, provide highly accurate mass measurements, which aids in the confident identification of unknown metabolites by determining their elemental composition. nih.gov

| Technique | Advantages for this compound Analysis |

| LC-MS/MS | High sensitivity and selectivity for targeted quantification of known metabolites. lipidmaps.orgnih.govnih.gov |

| LC-HRMS | Accurate mass measurements for the identification of unknown metabolites and confirmation of elemental composition. nih.gov |

High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection

HPLC with UV or Diode Array Detection (DAD) is a robust and widely available technique for the analysis of compounds that possess a chromophore, such as the conjugated double bond system in this compound.

Separation: Similar to LC-MS, reversed-phase HPLC is the most common separation mode. The choice of column and mobile phase is critical for achieving the desired resolution of isomers. mdpi.com

Detection:

UV Detector: A UV detector measures the absorbance of the eluting compounds at a single or a few pre-selected wavelengths.

Diode Array Detector (DAD): A DAD, also known as a Photo Diode Array (PDA) detector, acquires the entire UV-visible spectrum of the eluting compounds. scioninstruments.commdpi.com This provides an additional dimension of data that can be used to assess peak purity and aid in compound identification by comparing the acquired spectrum with that of a reference standard. scioninstruments.commdpi.com The conjugated tetraene system in this compound is expected to have a strong UV absorbance, making this a suitable detection method.

| Detector | Key Features and Applications |

| UV Detector | Quantitative analysis at a specific wavelength. |

| Diode Array Detector (DAD/PDA) | Provides spectral information for peak purity assessment and compound identification. scioninstruments.commdpi.com Well-suited for compounds with characteristic UV-Vis spectra. |

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and detailed structural analysis of this compound. These techniques provide insights into the molecule's atomic connectivity, stereochemistry, and the nature of its conjugated double bond system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complete chemical structure of organic molecules, including the precise stereochemistry of double bonds. For this compound, both ¹H and ¹³C NMR are crucial for assigning the geometry (E or Z) of the four double bonds.

In ¹H NMR, the coupling constants (J-values) between vicinal protons on a double bond are diagnostic of its configuration. Generally, a larger coupling constant (typically 12-18 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically 6-12 Hz) suggests a cis (Z) configuration. The olefinic protons within the conjugated triene system (at carbons 6, 8, and 10) are expected to exhibit complex splitting patterns and chemical shifts significantly downfield, influenced by the extended π-electron system. mdpi.comnih.govresearchgate.net DFT (Density Functional Theory) calculations on similar conjugated triene systems have shown that the "inside" olefinic protons are particularly deshielded due to steric interactions. mdpi.comnih.govresearchgate.net

¹³C NMR provides information on the chemical environment of each carbon atom in the molecule. The chemical shifts of the sp²-hybridized carbons of the double bonds are sensitive to their position and stereochemistry. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals in the spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Atom | Predicted Chemical Shift (ppm) | Notes |

| Carboxyl Group | -COOH | 10-12 (¹H), 175-185 (¹³C) | The proton signal can be broad and may exchange with deuterium (B1214612) in solvents like D₂O. |

| α-Methylene | -CH₂-COOH | 2.2-2.4 (¹H), 33-35 (¹³C) | Adjacent to the carboxyl group. |

| β-Methylene | -CH₂-CH₂COOH | 1.6-1.8 (¹H), 24-26 (¹³C) | |

| Allylic Methylene | =C-CH₂-C= | 2.7-2.9 (¹H), 25-27 (¹³C) | Protons situated between two double bonds (e.g., at C12 and C13). |

| Olefinic Protons (Conjugated Triene) | =CH- | 5.5-7.0 (¹H), 120-140 (¹³C) | The chemical shifts are highly dependent on the specific geometry and position within the triene system. mdpi.comnih.govresearchgate.net |

| Olefinic Protons (Isolated Double Bond) | =CH- | 5.2-5.5 (¹H), 125-135 (¹³C) | Protons on the C14=C15 double bond. |

| Terminal Methyl | -CH₃ | 0.8-1.0 (¹H), 13-15 (¹³C) | The terminal methyl group of the alkyl chain. |

These are generalized predicted ranges based on known data for similar fatty acids. Actual values can vary based on solvent and specific stereochemistry.

Ultraviolet (UV) spectroscopy is particularly sensitive to the presence of conjugated π-electron systems. While isolated double bonds absorb in the far UV region (below 200 nm), conjugated systems exhibit characteristic absorption maxima at longer wavelengths. optica.org The conjugated triene system (C6=C7-C8=C9-C10=C11) in this compound is expected to produce a strong and distinctive UV absorption profile.

The wavelength of maximum absorption (λmax) for conjugated systems increases with the length of the conjugated chain. For conjugated trienes, the λmax typically falls in the range of 260-280 nm. optica.orgtubitak.gov.tr The exact position and fine structure of the absorption band are influenced by the specific geometry (cis/trans) of the double bonds and the solvent used for analysis. For instance, all-trans conjugated trienes generally show a more defined vibrational fine structure in their UV spectra compared to their cis counterparts. The presence of a conjugated tetraenoic system in other fatty acids has been shown to result in absorption maxima at even longer wavelengths, around 290-320 nm. tubitak.gov.tr

Table 2: Characteristic UV Absorption Maxima for Conjugated Polyene Systems in Fatty Acids

| Conjugated System | Typical λmax Range (nm) | Molar Absorptivity (ε) | Example Compound |

| Conjugated Diene | 230-240 | ~12,000-14,000 | 9,11-Linoleic acid |

| Conjugated Triene | 260-280 | ~25,000-50,000 | Eleostearic acid |

| Conjugated Tetraene | 290-320 | ~40,000-80,000 | α-Parinaric acid |

This table provides illustrative data from known conjugated fatty acids to infer the expected properties of this compound.

Radiolabeling and Isotope Tracing for Metabolic Flux Analysis

Radiolabeling and isotope tracing are powerful techniques used to track the metabolic fate of molecules within a biological system. By introducing this compound labeled with a stable isotope (e.g., ¹³C, ²H) or a radioisotope (e.g., ¹⁴C, ³H) into cells or organisms, researchers can follow its uptake, incorporation into complex lipids, and conversion into various metabolites. nih.govbiorxiv.org

Metabolic flux analysis (MFA) using stable isotopes, such as ¹³C, is a quantitative method to determine the rates of metabolic reactions in a living system. biorxiv.org In a typical experiment, cells are cultured in the presence of a ¹³C-labeled precursor that can be converted into this compound, or with ¹³C-labeled this compound itself. After a certain period, metabolites are extracted and analyzed by mass spectrometry (MS) or NMR. The distribution of the isotope label in the downstream metabolites provides detailed information about the active metabolic pathways and their relative fluxes.

For example, tracking the metabolism of dual-isotope-labeled arachidonic acid has been successfully used to elucidate its incorporation into different lipid classes during processes like ferroptosis. biorxiv.org A similar approach with labeled this compound could reveal its specific metabolic pathways, such as whether it undergoes elongation, desaturation, or oxidation by cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (CYP) enzymes. nih.gov This methodology is crucial for understanding how the metabolism of this fatty acid is altered in various physiological states or in disease.

Quantitative Approaches and Internal Standards for Accurate Measurement

Accurate quantification of this compound and its metabolites in biological samples is essential for correlating their levels with biological responses. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose. However, the variability inherent in sample preparation and the potential for matrix effects during ionization can lead to inaccurate results. nih.gov

To overcome these challenges, the use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis. nih.govnih.govwaters.com An ideal internal standard is a version of the analyte molecule that contains one or more heavy isotopes, such as deuterium (²H) or carbon-13 (¹³C). For example, a deuterated version of this compound would be chemically identical to the endogenous compound and would therefore co-elute during chromatography and experience similar extraction efficiencies and ionization suppression or enhancement. waters.com

In a typical quantitative workflow, a known amount of the deuterated internal standard is added to the sample at the beginning of the extraction process. The sample is then processed, and the analyte and internal standard are measured by MS. By calculating the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, a precise and accurate quantification can be achieved, as this ratio corrects for any sample loss or analytical variability. A similar approach has been successfully used for the sensitive and selective quantification of a related metabolite, 5-oxo-6,8,11,14-eicosatetraenoic acid, using a tetradeuterated analog. nih.gov

Comparative Biochemical Studies and Evolutionary Perspectives on Icosa 6,8,10,14 Tetraenoic Acid Pathways

Occurrence and Distribution Across Biological Systems (e.g., Mammals, Nematodes)

Icosa-6,8,10,14-tetraenoic acid is not typically stored or found in significant concentrations as a free fatty acid within cells. Instead, its presence is fleeting, occurring as an intermediate in the 5-lipoxygenase pathway that converts arachidonic acid into bioactive eicosanoids. The primary derivative and indicator of this pathway is Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. Therefore, the distribution of the enzymatic machinery to produce this compound is best understood by the occurrence of LTB4.

In mammals , the synthesis is highly localized to specific cells of the immune system, particularly leukocytes such as neutrophils, monocytes, and macrophages, in response to inflammatory stimuli. nih.gov The enzymes required for its synthesis are found in the cytoplasm and translocate to the nuclear membrane upon cell activation. ebi.ac.uk

While direct evidence for this compound in nematodes is scarce, various other non-methylene-interrupted fatty acids (NMIFA) are common in many marine invertebrates, including some nematodes. researchgate.netmdpi.com These NMIFA are often integral components of membrane phospholipids (B1166683) and are thought to play a structural role rather than serving as precursors for inflammatory signaling in the same manner as in mammals. researchgate.netnih.gov They are particularly abundant in organisms living in fluctuating environments, such as intertidal zones. researchgate.net

Table 1: Cellular Location of this compound-Derived Mediator (Leukotriene B4) Synthesis in Mammals

| Cellular Location | Associated Tissues/Cells | Key Function |

| Cytoplasm | Leukocytes (Neutrophils, Macrophages), Epidermis | Initial enzyme location |

| Endoplasmic Reticulum | Leukocytes | Enzyme activity |

| Extracellular Space | Site of Inflammation | Final mediator destination |

| Membrane | Leukocytes | Enzyme translocation/activation |

Species-Specific Differences in Fatty Acid Metabolism and Eicosanoid Profiles

The metabolic pathways leading to and from this compound show significant variation across different species, reflecting divergent functional requirements.

In mammals , the pathway is highly specific and tightly regulated. It begins with the release of arachidonic acid (20:4, n-6) from membrane phospholipids. The enzyme 5-lipoxygenase (5-LOX) then catalyzes the reactions that form the conjugated this compound backbone, leading to the production of Leukotriene A4 (LTA4), which is subsequently converted to LTB4. ebi.ac.uk This pathway is central to the inflammatory response. The eicosanoid profile is dominated by pro-inflammatory mediators designed for host defense. nih.gov

In contrast, many marine invertebrates like mollusks and echinoderms possess different fatty acid metabolic pathways that result in a diverse array of NMIFA, such as 20:2Δ5,11 and 22:2Δ7,13. researchgate.netnih.gov In these organisms, NMIFA are often synthesized de novo and are primarily incorporated into membrane phospholipids. nih.gov This suggests their main function is structural, potentially providing membranes with enhanced resistance to oxidation and the action of microbial lipases. researchgate.netresearchgate.net While these organisms can produce eicosanoid-like substances, their profiles and functions differ from the classic pro-inflammatory roles seen in mammals. Some NMIFA in these species can substitute for arachidonic acid in phosphatidylinositol, indicating a role in cellular signaling, but they are not typically converted to arachidonic acid itself. medchemexpress.com

Table 2: Comparative Overview of NMIFA Metabolism in Different Organisms

| Feature | Mammalian Inflammatory Cells | Marine Invertebrates (e.g., Mollusks) |

| Primary Precursor | Arachidonic Acid (20:4, n-6) | Various dietary fatty acids, de novo synthesis |

| Key Enzyme | 5-Lipoxygenase (5-LOX) | Various desaturases and elongases |

| Primary Product | Leukotriene B4 (via this compound intermediate) | Diverse Non-Methylene-Interrupted Fatty Acids (e.g., 20:2Δ5,13, 22:2Δ7,15) |

| Primary Function | Pro-inflammatory signaling mediator | Structural component of cell membranes, resistance to oxidative stress |

Evolutionary Conservation and Divergence of Fatty Acid Desaturases and Lipoxygenases

The enzymes responsible for producing polyunsaturated fatty acids and their derivatives, including this compound, have undergone a complex evolutionary history marked by both conservation and functional divergence.

Fatty Acid Desaturases (FADS) are a family of enzymes that introduce double bonds into fatty acyl chains. Phylogenetic analyses show that these enzymes likely evolved from a common ancestor. ual.esbohrium.com The Δ9 desaturase, which creates monounsaturated fatty acids, is considered the most ancient and is found universally across living organisms. ual.es More specialized desaturases, such as the "front-end" desaturases (Δ5, Δ6), are thought to have arisen from gene duplication events followed by neofunctionalization, allowing for the synthesis of a wider array of polyunsaturated fatty acids. ual.esnih.gov This evolutionary process enabled different lineages to develop unique fatty acid profiles tailored to their physiological needs. For example, while mammals possess Δ5 and Δ6 desaturases, they lack the methyl-end desaturases (e.g., Δ12) needed to synthesize essential fatty acids like linoleic acid de novo. nih.gov

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, a key step in forming the conjugated diene or triene structures found in leukotrienes. The synthesis of this compound from arachidonic acid is catalyzed by 5-lipoxygenase (5-LOX). The evolution of the LOX family has resulted in different isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) with distinct positional specificities. This divergence allows for the generation of a vast array of signaling molecules from a single precursor like arachidonic acid, leading to highly specific and complex biological responses that differ significantly between species. The conservation of the core catalytic domain alongside the divergence of substrate-binding sites illustrates how evolution has shaped these enzymes for diverse signaling roles.

Ecological Roles and Adaptive Significance of Lipid Mediators in Different Organisms

The ecological and adaptive significance of this compound is expressed through the function of its derivatives and related compounds in different biological contexts.

In mammals , the pathway leading from this acid to LTB4 is a critical component of the innate immune response. LTB4 is a powerful chemoattractant, recruiting neutrophils to sites of injury or infection to clear pathogens and cellular debris. ebi.ac.uk This rapid inflammatory response is a highly conserved and essential survival mechanism. The ability to quickly mount an inflammatory defense provides a significant adaptive advantage against environmental threats like bacteria and viruses.

In marine invertebrates , the adaptive significance of related NMIFA lies in their structural contribution to cell membranes. researchgate.netresearchgate.net Organisms in environments with fluctuating temperatures, salinity, or high oxidative pressure, such as deep-sea vents or intertidal zones, benefit from membranes that are more resistant to physical and chemical stress. researchgate.netnih.gov The unusual bond structure of NMIFA is thought to confer this increased stability and resistance to lipid peroxidation. researchgate.netresearchgate.net This represents a biochemical adaptation to maintain cellular integrity and function in challenging ecological niches. Furthermore, some NMIFA from marine sources have been shown to possess antimicrobial and antiparasitic properties, suggesting a direct role in chemical defense against pathogens. nih.govgerli.com

Future Research Directions and Unexplored Avenues in Icosa 6,8,10,14 Tetraenoic Acid Research

Elucidation of Novel Enzymatic Transformations and Undiscovered Metabolites

A primary avenue for future research is the exploration of how Icosa-6,8,10,14-tetraenoic acid is metabolized. The enzymatic pathways that process polyunsaturated fatty acids, such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases, are well-known to produce bioactive eicosanoids from arachidonic acid. mdpi.com However, the unique conjugated double bond system in this compound may render it a poor substrate for these canonical enzymes or, more intriguingly, direct its metabolism toward novel enzymatic transformations.

Future studies should systematically investigate its interactions with these enzyme families. For instance, in vitro assays with purified COX-1, COX-2, 5-LOX, 12-LOX, and 15-LOX enzymes could determine if this compound is a substrate, inhibitor, or neither. Such studies could reveal the production of previously uncharacterized metabolites. In murine macrophages, for example, 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid (5-HpETE), derived from arachidonic acid, is the precursor to the potent chemotactic eicosanoid 5-oxo-ETE. nih.gov It is plausible that this compound could undergo analogous transformations to yield novel bioactive molecules. The identification and structural elucidation of such undiscovered metabolites using advanced mass spectrometry techniques are essential first steps.

Table 1: Comparison of Icosatetraenoic Acid Isomers

| Common Name | Systematic Name | Double Bond Positions | Key Feature |

|---|---|---|---|

| Arachidonic Acid | (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid | 5, 8, 11, 14 | Most common isomer; precursor to prostaglandins (B1171923) and leukotrienes. wikipedia.org |

| This compound | (6E,8E,10E,14E)-Icosa-6,8,10,14-tetraenoic acid | 6, 8, 10, 14 | Contains a conjugated triene system. nih.gov |

Identification of Additional Receptor Targets and Binding Partners

The biological effects of fatty acids and their derivatives are often mediated by specific receptor interactions. These can include G-protein coupled receptors (GPCRs) and nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). A critical unanswered question is whether this compound or its potential metabolites act as ligands for known or orphan receptors.

Future research should employ receptor screening assays to identify potential binding partners. Cell lines engineered to express specific receptors could be used to test for activation or inhibition by the compound. For example, reporter gene assays for PPARα, PPARγ, and PPARδ would reveal if this fatty acid can modulate these key regulators of lipid metabolism and inflammation. Furthermore, investigating its effect on orphan GPCRs could uncover entirely new signaling pathways. Identifying specific protein binding partners is a crucial step toward understanding its potential physiological roles and mechanisms of action.

Integration with Multi-Omics Datasets for Systems-Level Understanding

To gain a comprehensive understanding of the cellular impact of this compound, a systems-biology approach is necessary. The integration of multi-omics datasets, including transcriptomics (RNA sequencing) and proteomics, can provide an unbiased, global view of the cellular pathways modulated by this compound.

A proposed research strategy would involve treating relevant cell types (e.g., macrophages, endothelial cells) with this compound and performing parallel transcriptomic and proteomic analyses.

Transcriptomics would identify genes whose expression is significantly up- or down-regulated, pointing to the transcription factors and signaling pathways affected.

Proteomics , using techniques like mass spectrometry-based quantitative proteomics, would reveal changes in protein abundance and post-translational modifications, providing a more direct link to cellular function.

By integrating these datasets, researchers could build network models to predict the compound's primary molecular targets and its downstream effects on complex biological processes such as inflammation, cell proliferation, or metabolism.

Table 2: Hypothetical Multi-Omics Experimental Design

| Step | Technique | Objective | Potential Insights |

|---|---|---|---|

| 1. Cell Treatment | Cell Culture | Expose a relevant cell line (e.g., RAW 264.7 macrophages) to this compound. | Observe initial cellular response. |

| 2. Transcriptomics | RNA-Sequencing | Identify differentially expressed genes. | Uncover affected signaling pathways and transcription factors. |

| 3. Proteomics | LC-MS/MS | Quantify changes in the cellular proteome. | Identify changes in key enzymes, structural proteins, and receptors. |

| 4. Data Integration | Bioinformatic Analysis | Correlate changes in gene expression with protein abundance. | Build a systems-level model of the compound's mechanism of action. |

Development of Advanced Biosynthetic Strategies for Analog Production

The limited availability of this compound hinders research efforts. Developing advanced biosynthetic strategies is crucial for producing this compound and its analogs in sufficient quantities for detailed study. While chemical synthesis is an option, biological systems often offer more stereospecific and cost-effective production routes.

Future research could focus on engineering microorganisms (such as Saccharomyces cerevisiae or Escherichia coli) with fatty acid desaturases and elongases from various organisms to create novel production pathways. By introducing and combining enzymes with different specificities, it may be possible to direct the synthesis of polyunsaturated fatty acids toward the desired 6,8,10,14-isomer. Furthermore, this platform could be leveraged to produce a library of structural analogs with varied chain lengths, degrees of unsaturation, or functional group modifications. These analogs would be invaluable tools for structure-activity relationship (SAR) studies, helping to pinpoint the structural features responsible for any observed biological activity.

Investigation in Emerging In Vitro and In Vivo Model Systems (non-human, non-clinical)

Once the basic biochemistry and cellular effects of this compound are better understood, its physiological relevance must be tested in appropriate model systems. The selection of models should be guided by the pathways and targets identified in earlier-stage research.

In Vitro Models: Beyond single cell lines, more complex systems like organ-on-a-chip models or 3D organoid cultures could provide more physiologically relevant data on the compound's effects on tissue-level function.

In Vivo Models (non-human): Simple, genetically tractable organisms are ideal for initial in vivo studies.

Caenorhabditis elegans: This nematode is a powerful model for studying the effects of fatty acids on development, aging, and metabolism. ebi.ac.uk

Danio rerio (Zebrafish): The zebrafish model is well-suited for studying developmental processes and the cardiovascular system, and for screening the effects of novel compounds. nih.gov

These non-human, non-clinical models would allow for the investigation of the compound's impact on a whole-organism level, providing crucial insights into its potential roles in health and disease that can guide further, more complex preclinical research.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for identifying and quantifying icosa-6,8,10,14-tetraenoic acid and its metabolites in leukocyte cultures?

- Methodological Answer : Use high-pressure liquid chromatography (HPLC) with UV detection for baseline separation of hydroxy- and dihydroxy-metabolites. Optimize mobile phases (e.g., hexane/isopropanol for monohydroxy acids, methanol/water for dihydroxy acids) to resolve isomers like (5S)-hydroxy-6,8,11,14-icosatetraenoic acid and (5S,12R)-dihydroxy-6,8,10,14-icosatetraenoic acid . For absolute quantification, validate with synthetic standards and confirm structures using tandem mass spectrometry (LC-MS/MS) .

Q. How does this compound participate in eicosanoid biosynthesis?

- Methodological Answer : The compound is a precursor for leukotrienes (e.g., LTB4) and lipoxins via lipoxygenase (LOX) pathways. Design experiments using isolated enzymes (e.g., 5-LOX or 12-LOX) and monitor product formation via enzyme-linked immunosorbent assays (ELISA) or LC-MS. For example, 12-LOX converts arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is reduced to 12-HETE .

Q. What are the key analytical challenges in detecting this compound derivatives in serum or plasma?

- Methodological Answer : Address matrix interference by solid-phase extraction (SPE) to isolate free fatty acids or phospholipid-bound forms. Specify whether analyzing "free" vs. "esterified" pools, as methodological inconsistencies (e.g., serum processing, hydrolysis steps) can lead to contradictory results . Use deuterated internal standards (e.g., d4-LTB4) to correct for recovery losses during sample preparation .

Q. How can researchers validate the biological activity of this compound metabolites in inflammation models?

- Methodological Answer : Employ neutrophil chemotaxis assays for LTB4 or calcium flux assays for 5-oxo-ETE. Use receptor antagonists (e.g., LY255283 for BLT1 receptor) to confirm specificity. For in vivo relevance, correlate metabolite levels with disease biomarkers (e.g., MMP-9 in carcinogenesis models) .

Advanced Research Questions

Q. How should researchers address variability in enzymatic regulation of this compound metabolism across leukocyte subpopulations?

- Methodological Answer : Standardize cell isolation protocols (e.g., density gradient centrifugation for PMNs) and pre-treat cells with ionophores (e.g., A23187) to synchronize substrate availability. Compare donor-specific responses using mixed-effects models to account for inter-subject variability in dihydroxy acid production .

Q. What strategies resolve contradictory data on isomer-specific bioactivity of hydroxylated metabolites?

- Methodological Answer : Synthesize stereochemically pure standards (e.g., 12(S)-HETE vs. 12(R)-HETE) and use chiral chromatography for separation. Validate biological activity in receptor-specific assays (e.g., GPR31 for 12(S)-HETE) . For computational modeling, apply molecular docking simulations to predict stereoisomer-receptor interactions .

Q. How can experimental design mitigate confounding effects of endogenous substrates in this compound studies?

- Methodological Answer : Use fatty acid-free albumin to stabilize exogenous substrates and inhibit endogenous release. Pre-treat cells with cyclooxygenase/LOX inhibitors (e.g., NDGA) to block competing pathways. Include kinetic time-course analyses to distinguish primary vs. secondary metabolites .

Q. What statistical approaches are critical for small-sample studies on this compound metabolism?

- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data. Report median and interquartile ranges (IQR) instead of mean ± SD. For longitudinal designs, apply mixed-model ANOVA with baseline adjustment to control for intra-individual variation .

Key Considerations for Reproducibility

- Sample Size Justification : Use G*Power to calculate effect sizes based on pilot data (e.g., 40-fold metabolite stimulation in ionophore-treated leukocytes) .

- Data Transparency : Share raw chromatograms and spectral validation in supplementary materials. Use platforms like MetaboLights for metabolite data deposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.